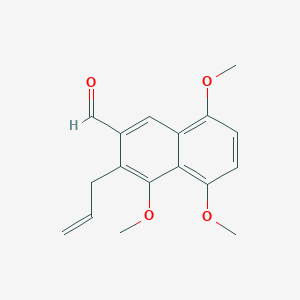
2-Naphthalenecarboxaldehyde, 4,5,8-trimethoxy-3-(2-propenyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Naphthalenecarboxaldehyde, 4,5,8-trimethoxy-3-(2-propenyl)- is an organic compound with the molecular formula C17H18O4. This compound is a derivative of naphthalene, characterized by the presence of three methoxy groups and a propenyl group attached to the naphthalene ring. It is used in various chemical reactions and has applications in scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Naphthalenecarboxaldehyde, 4,5,8-trimethoxy-3-(2-propenyl)- typically involves the following steps:
Starting Material: The synthesis begins with naphthalene as the starting material.
Functional Group Introduction: Methoxy groups are introduced at the 4, 5, and 8 positions of the naphthalene ring through methylation reactions.
Propenyl Group Addition: The propenyl group is introduced at the 3 position through a Friedel-Crafts alkylation reaction.
Formylation: The formyl group is introduced at the 2 position through a Vilsmeier-Haack reaction.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving the use of catalysts and controlled reaction conditions.
Analyse Des Réactions Chimiques
Types of Reactions
2-Naphthalenecarboxaldehyde, 4,5,8-trimethoxy-3-(2-propenyl)- undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents like sodium borohydride.
Substitution: The methoxy groups can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
Oxidation: 2-Naphthalenecarboxylic acid, 4,5,8-trimethoxy-3-(2-propenyl)-
Reduction: 2-Naphthalenemethanol, 4,5,8-trimethoxy-3-(2-propenyl)-
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
2-Naphthalenecarboxaldehyde, 4,5,8-trimethoxy-3-(2-propenyl)- has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development.
Industry: Used in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 2-Naphthalenecarboxaldehyde, 4,5,8-trimethoxy-3-(2-propenyl)- involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. The methoxy groups can enhance the compound’s lipophilicity, facilitating its interaction with cell membranes and intracellular targets.
Comparaison Avec Des Composés Similaires
Similar Compounds
- **2-Naphthalenecarboxaldehyde, 4,5,6,8-tetramethoxy-3-(2-propenyl)-
- **2-Naphthalenecarboxaldehyde, 4,5,7-trimethoxy-3-(2-propenyl)-
Uniqueness
2-Naphthalenecarboxaldehyde, 4,5,8-trimethoxy-3-(2-propenyl)- is unique due to its specific substitution pattern on the naphthalene ring. The presence of methoxy groups at the 4, 5, and 8 positions, along with the propenyl group at the 3 position, imparts distinct chemical and biological properties compared to other similar compounds.
Propriétés
Numéro CAS |
834867-27-5 |
|---|---|
Formule moléculaire |
C17H18O4 |
Poids moléculaire |
286.32 g/mol |
Nom IUPAC |
4,5,8-trimethoxy-3-prop-2-enylnaphthalene-2-carbaldehyde |
InChI |
InChI=1S/C17H18O4/c1-5-6-12-11(10-18)9-13-14(19-2)7-8-15(20-3)16(13)17(12)21-4/h5,7-10H,1,6H2,2-4H3 |
Clé InChI |
MWASBXSXEYSPFL-UHFFFAOYSA-N |
SMILES canonique |
COC1=C2C=C(C(=C(C2=C(C=C1)OC)OC)CC=C)C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


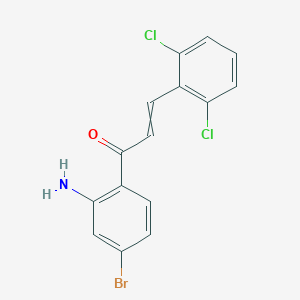
![Pyridinium, 1-[3-[(1,2-dioxooctadecyl)amino]propyl]-, bromide](/img/structure/B14199372.png)
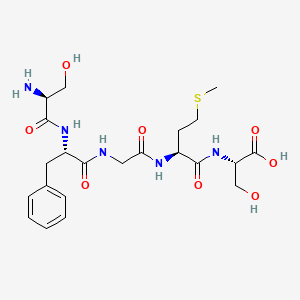
![Cyclohexanone, 2-[(R)-hydroxy(2-nitrophenyl)methyl]-, (2S)-](/img/structure/B14199377.png)
![N-[Amino(benzylideneamino)methylidene]-N'-phenylthiourea](/img/structure/B14199380.png)
![1-{[(2H-1-Benzopyran-3-yl)amino]methylidene}naphthalen-2(1H)-one](/img/structure/B14199384.png)
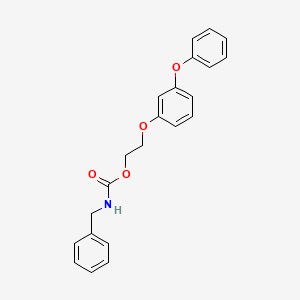
![N-Methyl-N-[2-(4-nitrophenyl)ethyl]oxan-4-amine](/img/structure/B14199391.png)

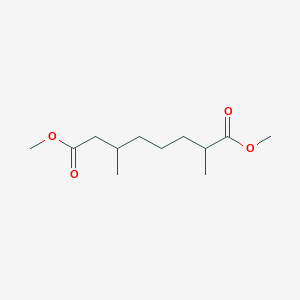
![6-{4-[(E)-(4-Bromo-2-methylphenyl)diazenyl]phenoxy}hexan-1-ol](/img/structure/B14199403.png)
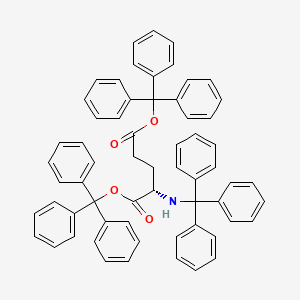
![Ethoxy(dimethyl){2-[(trimethylsilyl)ethynyl]phenyl}silane](/img/structure/B14199431.png)

